methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C9H12N2O3 and a molecular weight of 196.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. This reaction can be catalyzed by various reagents, including palladium, under ambient pressure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as SnCl2 and NaOAc .
Industrial Production Methods
Industrial production methods for this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70. This method offers a simple reaction workup and presents valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may interact with the aryl hydrocarbon receptor, suppressing osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
5-Methyl-1H-pyrazole: Lacks the formyl and carboxylate groups, making it less complex.
Uniqueness
Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
methyl 5-formyl-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-11-7(6-12)5-8(10-11)9(13)14-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFJFKNBOCNKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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